2-Chloro-3-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine
Description
2-Chloro-3-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine (CAS: 1316217-51-2) is a pyrazine derivative with a molecular formula of C₁₁H₁₆ClN₃O₂S and a molecular weight of 289.78 g/mol . Structurally, it features a pyrazine core substituted with a chlorine atom at position 2 and a methylsulfonyl-piperidinylmethyl group at position 2. The methylsulfonyl-piperidine moiety is critical for enhancing binding affinity and modulating pharmacokinetic properties, as demonstrated in structure-based drug design studies .
Properties
IUPAC Name |
2-chloro-3-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-6-2-3-9(8-15)7-10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKLYBPTEZSBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine is a synthetic compound with a molecular formula of CHClNOS and a molecular weight of 289.78 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-3-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine |
| Molecular Formula | CHClNOS |
| Molecular Weight | 289.78 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyrazine with 1-(methylsulfonyl)piperidine under basic conditions, commonly using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to significant pharmacological effects. The specific mechanisms remain under investigation, but preliminary studies suggest potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including compounds structurally related to this compound, exhibit antimicrobial properties. Notably, piperidine derivatives have shown effectiveness against resistant strains of Candida auris, a pathogen associated with high mortality rates due to its resistance to conventional antifungals .
Case Study: Antifungal Activity Against Candida auris
In a study evaluating novel piperidine-based derivatives, compounds similar to this compound demonstrated significant antifungal activity. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 0.97 μg/mL, indicating potent activity against clinical isolates . The mechanism involved disruption of the fungal plasma membrane and induction of apoptotic cell death.
Cytotoxicity and Safety Profile
While exploring its biological activity, it is crucial to assess the safety profile of this compound. Preliminary safety data suggest that the compound may cause skin and eye irritation upon exposure . However, detailed toxicological studies are necessary to fully understand its safety profile in vivo.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties and potential applications of this compound.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine | Antimicrobial | Different piperidine substitution |
| 2-Chloro-3-(1-(methylsulfonyl)piperidin-2-yl)pyrazine | Antimicrobial | Varying activity against fungi |
Comparison with Similar Compounds
Core Modifications
Piperidine/Piperazine Derivatives
- (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride (CAS: 639029-52-0): Incorporates a chiral methyl group on the piperazine ring, which may enhance enantioselective binding to targets like tyrosine phosphatases .
- 2-Chloro-3-(1-methanesulfonyl-piperidin-4-yl)-pyrazine (CAS: 1316220-71-9): Positions the methylsulfonyl group on piperidin-4-yl instead of piperidin-3-yl, affecting spatial orientation in protein binding pockets .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 289.78 | 1.8* | Moderate | Methylsulfonyl, piperidinyl |
| 2-Chloro-3-(2-methoxybenzyl)pyrazine | 234.68 | 2.5 | Low | Methoxybenzyl, chloro |
| 2-Chloro-3-(piperazin-1-yl)pyrazine | 271.58 | 0.9 | High | Piperazine, chloro |
| (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine | 249.14 | 1.2 | Moderate | Chiral methyl, piperazine |
*Estimated using Crippen fragmentation method .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
